molecular formula C21H27N5O5S B2941093 N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-05-1

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2941093
CAS No.: 868228-05-1
M. Wt: 461.54
InChI Key: ZKFFQTQFAMPPFJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in medicinal chemistry and drug discovery. This compound features a pyrimidine ring fused with a benzamide moiety, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation:

    Amidation: The final step involves the coupling of the thioether-substituted pyrimidine with 3,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thioether group.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Drug Discovery: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of critical biological pathways, ultimately leading to the desired therapeutic effect. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-((2-(methylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
  • N-(4-amino-2-((2-(ethylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-30-14-9-8-12(10-15(14)31-2)19(28)24-17-18(22)25-21(26-20(17)29)32-11-16(27)23-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFFQTQFAMPPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3CCCCC3)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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